Product packaging for Thebainone(Cat. No.:CAS No. 467-98-1)

Thebainone

Cat. No.: B1609834
CAS No.: 467-98-1
M. Wt: 299.4 g/mol
InChI Key: SLJDAVMWFVYEFI-IYOUNJFTSA-N
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Description

Contextualization within Morphinan (B1239233) Alkaloid Chemistry

Thebainone is classified as a morphinan alkaloid, a group of natural products characterized by a specific tetracyclic nitrogen-containing skeleton . These alkaloids are predominantly isolated from the opium poppy, Papaver somniferum, and include well-known compounds such as morphine, codeine, and thebaine . Morphinan alkaloids typically feature a B/C-cis ring fusion, analogous to cis-decalin, and possess several asymmetric carbons, contributing to their complex three-dimensional structures . This compound's structure places it centrally within this family, as it can be derived from or transformed into other morphinan derivatives .

Historical Trajectory of this compound Research

The investigation into this compound has a rich history, intertwined with efforts to understand and synthesize the broader class of morphinan alkaloids. Early significant work includes its preparation from thebaine, notably by C. Schopf in 1931 . This compound played a crucial role in the pioneering total synthesis of morphine by Marshall Gates in the 1950s, a landmark achievement in organic chemistry . Subsequent total syntheses of this compound have been reported, demonstrating the ongoing challenge and interest in this molecule. For instance, Michael Kerr and Marcus Tius accomplished a synthesis in 24 steps in 1992 . More recently, in 2020, Peter Metz and co-workers described a total synthesis of racemic this compound A utilizing intramolecular nitrone cycloaddition and Heck cyclization as key transformations . Further advancements include the first asymmetric synthesis of (−)-Thebainone A in 2021 by the Dong group, employing an enantioselective C-C bond activation and C-O bond cleavage strategy .

Research Significance within Natural Product Synthesis and Biosynthesis

The research significance of this compound spans both natural product synthesis and biosynthesis. Its complex framework makes it a challenging yet rewarding target for total synthesis, pushing the boundaries of synthetic organic chemistry . Successful syntheses of this compound often involve innovative strategies to construct its characteristic fused-ring system and incorporate its stereochemical features .

This compound serves as a critical intermediate in the synthetic routes to other medicinally important morphinan alkaloids, including morphine and codeine . Its strategic position in synthetic pathways allows for the divergent synthesis of various analogues, which is crucial for exploring their potential applications in drug discovery .

From a biosynthetic perspective, this compound is closely related to the natural pathways that lead to the formation of opium alkaloids. While the biosynthesis of thebaine involves the regioselective, intramolecular oxidative coupling of (R)-reticuline, this compound represents a key structural motif that can arise through transformations within these complex biological routes . Understanding the chemical transformations involved in the synthesis of this compound contributes to a deeper comprehension of the enzymatic processes occurring in nature .

Table 1: Key Synthetic Approaches to this compound

YearResearch GroupKey Reactions/StrategiesStereochemistryNumber of Steps
1992Kerr and TiusNot specified in detailNot specified24
2020Metz et al.Intramolecular nitrone cycloaddition, Heck cyclizationRacemic22
2021Dong groupAsymmetric Rh-catalyzed C-C bond activation, C-O bond cleavageEnantioselective (−)-Thebainone ANot specified in detail

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B1609834 Thebainone CAS No. 467-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

467-98-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1

InChI Key

SLJDAVMWFVYEFI-IYOUNJFTSA-N

SMILES

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O

Isomeric SMILES

CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O

Canonical SMILES

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O

Origin of Product

United States

Chemical Synthesis of Thebainone

Retrosynthetic Analysis Strategies

Retrosynthetic analysis of Thebainone typically focuses on identifying key bonds to disconnect, simplifying the target molecule into readily available starting materials.

Identification of Key Structural Disconnections

In the retrosynthetic analysis of this compound, a common strategy involves the disconnection of the amine-containing ring, often envisioned to be formed through nucleophilic substitution. For instance, the 2020 synthesis by Metz and co-workers traced this compound A back to an isoxazolidine (B1194047) intermediate, which itself was derived from a bisacetal, ultimately originating from isovanillin. This approach highlights disconnections that allow for the construction of the demanding quaternary benzylic center via a Heck reaction and the heterocyclic moiety via a nitrone cycloaddition. Another deconstructive strategy, reported by Dong's group in their asymmetric synthesis of (−)-Thebainone A, capitalized on enantioselective C–C bond activation and C–O bond cleavage reactions, showcasing alternative key disconnections for building the fused A/B/C rings and the all-carbon quaternary center.

Design of Convergent and Linear Approaches

Synthetic designs for this compound have explored both linear and more convergent strategies. The 2020 racemic total synthesis by Metz and co-workers, starting from isovanillin, was accomplished in 22 steps, indicating a linear progression of reactions. In contrast, the first enantioselective total synthesis of (−)-Thebainone A by Dong's group in 2021 was achieved in 13 or 14 steps from commercially available starting materials, suggesting a more convergent and efficient route. The efficiency of Dong's approach is highlighted by a key asymmetric rhodium-catalyzed "cut-and-sew" transformation, which efficiently constructs the fused-ring structure and the quaternary stereocenter.

Total Synthesis Methodologies

The total synthesis of this compound has been achieved through various methodologies, each contributing to the understanding and refinement of complex molecule synthesis.

Early Seminal Approaches

This compound has been a pivotal intermediate in the synthesis of more complex opioid alkaloids. The first total synthesis of morphine by Gates in 1952 formally included this compound as an intermediate. Later, in 1992, the Tius group reported the second total synthesis of racemic this compound A, which involved 24 steps and notably utilized a chemo- and regiospecific Diels-Alder reaction as a key transformation.

Table 1: Early Seminal Total Syntheses of this compound A

YearResearch GroupKey TransformationNumber of Steps
1952Gates(Intermediate in Morphine synthesis)N/A
1992TiusDiels-Alder reaction24

Intramolecular Nitrone Cycloaddition Strategies

Intramolecular nitrone cycloaddition has emerged as a powerful tool for constructing complex polycyclic systems, including the core of this compound. In their 2020 synthesis, Metz and co-workers successfully employed an intramolecular nitrone cycloaddition as a crucial step to form the nitrogen-containing ring of this compound A. This reaction involved the deprotection of protected carbonyl functions of a precursor, followed by treatment with N-methylhydroxylamine to form a nitrone. The subsequent intramolecular cycloaddition proceeded at low temperatures, yielding the desired isoxazolidine with high diastereoselectivity (approximately 10:1 diastereomeric ratio). The N-O bond in the resulting isoxazolidine is readily cleaved, further facilitating the introduction of nitrogen and oxygen functionalities.

Heck Cyclization Applications

Heck cyclization, a palladium-catalyzed carbon-carbon bond-forming reaction, has been effectively applied in the synthesis of this compound, particularly for establishing quaternary carbon centers and fused ring systems. In the 2020 Metz synthesis, an intramolecular Heck cyclization was utilized to construct a spirolactone, which played a key role in forming the quaternary benzylic carbon center. This transformation was achieved from an ester precursor using Pd₂(dba)₃ and Ag₂CO₃, resulting in the formation of the spirolactone in an 83% yield. The reaction's efficiency allowed for the subsequent steps towards the this compound scaffold.

Deconstructive Synthetic Approaches

Deconstructive synthesis, a strategy that involves building complex molecular scaffolds through the cleavage of relatively inert bonds in readily accessible starting materials, has emerged as a powerful design principle in the total synthesis of natural products like this compound . This non-intuitive approach allows for the creation of challenging structures, such as the fused A/B/C rings and the all-carbon quaternary center characteristic of this compound .

In 2021, the Dong group reported a concise enantioselective deconstructive synthesis of (−)-thebainone A, which also enabled the formal synthesis of codeine and morphine from commercially available materials . This highly efficient strategy relies on a synergistic combination of C-C activation and C-O bond cleavage reactions .

Rhodium-Catalyzed C-C Activation and Cleavage

A pivotal step in recent deconstructive syntheses of this compound involves rhodium-catalyzed C-C activation, often described as a "cut-and-sew" transformation . This reaction efficiently constructs the fused A/B/C rings and the all-carbon quaternary center of the natural product . The asymmetric "cut-and-sew" transformation between sterically hindered trisubstituted alkenes and benzocyclobutenones has proven effective .

Optimized conditions for this Rh-catalyzed asymmetric carboacylation reaction have demonstrated broad substrate scope and excellent enantioselectivity, with enantiomeric ratios (er) reaching up to 99.5:0.5 . The use of specific catalytic systems, such as [Rh(COD)2]NTf2 and (R)-(−)-DTBM-segphos, has been crucial in achieving high yields and enantiomeric excess .

The efficiency of this key step is summarized in the following table:

Reaction TypeCatalyst SystemSubstrate ScopeEnantioselectivity (er)Key Feature
Rh-catalyzed C-C Activation ("Cut-and-Sew")[Rh(COD)2]NTf2 / (R)-(−)-DTBM-segphosBroadUp to 99.5:0.5 Efficient construction of fused A/B/C rings and quaternary center
Boron-Mediated C-O Bond Cleavage

Complementing the C-C activation, boron-mediated ether bond cleavage plays a critical role in the deconstructive synthesis of this compound . This strategy allows for the installation of the nitrogen moiety and the phenol (B47542) functional groups by cleaving a C-O bond in a dihydropyran intermediate . For instance, the selective cleavage of a cyclic ether C-O bond by BBr3 has been reported, leading to an alkyl bromide intermediate . This step is crucial for setting the stage for subsequent nitrogen incorporation and functional group manipulations to complete the synthesis of the morphine alkaloid (−)-thebainone A .

Mitsunobu Reaction in this compound Synthesis

The Mitsunobu reaction is a versatile tool in organic synthesis, enabling the conversion of alcohols to various functional groups with inversion of stereochemistry . In the context of this compound synthesis, the Mitsunobu reaction has been employed in the preparation of key precursors and intermediates . For example, a Mitsunobu coupling reaction was utilized to converge phenol and alcohol fragments to form the ketal-containing substrate, a crucial intermediate for the subsequent C-C activation step . This reaction facilitates the formation of new carbon-oxygen or carbon-nitrogen bonds, providing important synthetic intermediates . One instance involved the coupling of a phenol and an alcohol derivative to yield a ketal substrate in high yield (93%) .

Stereoselective and Asymmetric Syntheses

The development of stereoselective and asymmetric synthetic routes to this compound is paramount due to its inherent chirality and the need to access specific enantiomers for biological studies and potential therapeutic applications . The deconstructive strategy, particularly the Rh-catalyzed C-C activation, is central to achieving high enantioselectivity in the synthesis of (−)-thebainone A . This asymmetric "cut-and-sew" transformation effectively establishes the crucial stereochemistry at the C13 and C14 positions and forms the all-carbon quaternary center . The optimized conditions for this step consistently deliver products with excellent enantiomeric ratios, highlighting the precision achieved in controlling stereochemistry during the synthesis .

Formal Syntheses Utilizing this compound Intermediates

The successful asymmetric total synthesis of (−)-thebainone A has significant implications for the formal synthesis of other morphine-family alkaloids. The deconstructive route developed by the Dong group not only provides access to this compound A but also serves as a formal synthesis of codeine and morphine . This is because this compound A is a known precursor that can be converted into these related alkaloids through established chemical transformations . This highlights the strategic importance of this compound as an intermediate in accessing a broader range of complex opioid structures.

Biosynthesis and Biotransformation Pathways Involving Thebainone

Enzymatic Pathways Leading to Thebainone in Biological Systems

The direct enzymatic pathway specifically yielding this compound in natural biological systems, particularly plants, is not as comprehensively elucidated as the biosynthesis of thebaine itself. However, this compound is structurally related to key intermediates in the established morphinan (B1239233) alkaloid biosynthesis pathway.

The broader biosynthesis of morphinan alkaloids, which includes compounds structurally related to this compound, originates from L-tyrosine derivatives. A pivotal intermediate in this pathway is (R)-reticuline. From (R)-reticuline, a series of enzymatic steps lead to the formation of thebaine .

While the direct enzymatic conversion of thebaine to this compound in plants is not explicitly detailed in the provided search results, chemical transformations illustrate the close relationship between these compounds. For instance, the reduction of thebaine with stannous chloride (SnCl2) can yield this compound-A or metathis compound via rearrangement of the carbon scaffold . Similarly, dihydrothis compound (B1240107) can be formed through the enol ether hydrolysis of dihydrothis compound-Δ⁵-methylenolate, which itself is derived from Δ⁵,⁸-phenolic-dihydrothebaine . In a synthetic context, this compound A has been identified as a precursor for the total syntheses of codeine and morphine . Furthermore, codeine can be chemically rearranged directly to this compound-A . These chemical conversions underscore the potential for analogous enzymatic steps or the role of this compound as an accessible intermediate from naturally occurring morphinans.

The enzymes characterized in the morphinan alkaloid pathway primarily catalyze steps leading to thebaine, a key precursor. These include:

Salutaridine (B1681412) synthase (PsSAS) : Catalyzes the conversion of (R)-reticuline to salutaridine .

Salutaridinol (B1235100) reductase (PsSAR) : Converts salutaridine to salutaridinol .

Salutaridinol acetyltransferase (PsSAT) : Involved in the formation of salutaridinol 7-O-acetate from salutaridinol .

Thebaine synthase (THS) (EC 4.2.99.24) : Catalyzes the conversion of salutaridinol 7-O-acetate to thebaine and acetate (B1210297). This enzyme, isolated from Papaver somniferum (opium poppy), is crucial for the final step in thebaine biosynthesis at physiological pH .

While these enzymes are vital for the synthesis of thebaine, direct enzymes responsible for the specific conversion of thebaine or other morphinans to this compound in a natural biosynthetic pathway are not detailed in the provided information. The transformations described for this compound formation are largely chemical or part of total synthetic routes (e.g., Rh-catalyzed enantioselective "cut-and-sew" transformation in the asymmetric synthesis of (-)-thebainone A) .

The biosynthesis of morphinan alkaloids, including the pathway leading to thebaine, exhibits significant cellular compartmentation within the opium poppy (Papaver somniferum). The initial steps of morphine biosynthesis occur in the sieve elements of the phloem. Subsequently, the conversion of salutaridine to thebaine predominantly takes place in the adjacent laticifers, which are specialized cells where the main accumulation of morphine occurs . This multicellular compartmentation ensures efficient production and accumulation of these complex alkaloids within the plant.

Characterization of Key Biosynthetic Enzymes

Microbial and Chemoenzymatic Biotransformation

Beyond natural biosynthesis, this compound and related morphinan alkaloids have been targets for microbial and chemoenzymatic biotransformation, offering alternative and potentially more efficient routes for their production or conversion.

Microbial biotransformation involves the use of microorganisms or their enzymes to modify chemical compounds, often providing advantages such as high specificity and mild reaction conditions . While direct microbial production of this compound from simpler precursors is not explicitly detailed, microorganisms have been successfully employed in the biotransformation of related morphinan alkaloids.

A notable example is the biotransformation of thebaine into other compounds like codeine and morphine. A bacterial strain, Bacillus sp. FAR (accession number KU746803), has been reported to transform thebaine into morphine and codeine . This demonstrates the potential of microbial systems for converting complex alkaloid structures. Furthermore, engineered Saccharomyces cerevisiae strains have been developed to synthesize morphinan alkaloids, including thebaine, from precursors like (R)-reticuline, showcasing the utility of strain development for producing complex natural products or their direct precursors .

The general principles of microorganism screening and strain development involve identifying microbes with desired enzymatic activities and optimizing their genetic makeup or growth conditions to enhance specific biotransformation reactions .

Optimization of biocatalytic conditions is crucial for maximizing the yield and efficiency of microbial and chemoenzymatic transformations. Key factors influencing these reactions include substrate concentration, enzyme or microorganism stability, temperature, and pH .

For the biotransformation of thebaine into codeine and morphine using Bacillus sp. FAR, specific optimal conditions have been determined using response surface methodology. These optimized parameters are summarized in the table below :

ParameterOptimal ValueUnit
pH7.7
Temperature36°C
Reaction Time30hours
Substrate Concentration80µg/ml
Biomass2.29% w/v
Tris Buffer Concentration45(unspecified)

Table 1: Optimized Biocatalytic Conditions for Thebaine Biotransformation by Bacillus sp. FAR

Such optimization efforts are vital for developing environmentally friendly, efficient, and cost-effective processes for the synthesis and production of valuable compounds .

Engineered Microbial Cell Factories

The development of engineered microbial cell factories offers a promising and sustainable alternative for the production of complex plant natural products (PNPs), including alkaloids like this compound and its related compounds . Traditional extraction from plants often faces challenges such as seasonal variations, limited supply, and the environmental impact of chemical synthesis . Microbial cell factories, by contrast, can utilize renewable carbon sources and operate under milder conditions, reducing waste and pollution .

While specific examples of engineered microbial cell factories solely dedicated to the production of this compound are not extensively detailed, the principles and advancements in this field are directly applicable. The successful engineering of microorganisms for the production of other complex PNPs, such as artemisinic acid, resveratrol, and lycopene, demonstrates the viability of this approach for industrial-scale applications . The first step in constructing such a factory involves identifying the original biosynthetic pathway and the associated genes . Understanding the biosynthesis of thebaine and its derivatives, including the enzymes involved in their formation and interconversion, is fundamental for designing microbial hosts that can produce this compound efficiently .

Challenges in establishing microbial cell factories for PNPs include overcoming poor precursor supply, low catalytic activity of enzymes, and issues with product transport . However, ongoing advancements in metabolic engineering and synthetic biology, coupled with "omics" technologies and bioinformatics, are providing tools to address these obstacles and optimize metabolic pathways for higher yields . The ability to decipher and manipulate the genetic machinery underlying alkaloid biosynthesis is crucial for realizing the potential of engineered microbial systems for the sustainable production of compounds like this compound.

Molecular and Genetic Aspects of this compound Biosynthesis

Understanding the molecular and genetic underpinnings of alkaloid biosynthesis is paramount for both elucidating natural pathways and for engineering microbial systems. While research often focuses on the broader thebaine-morphine pathway, insights gained directly inform the genetic aspects of this compound biosynthesis.

Comprehensive studies utilizing bioinformatics tools have been instrumental in deciphering the biosynthesis pathways of morphinan alkaloids in opium poppy. For instance, a detailed study on the thebaine biosynthesis pathway involved compiling a dataset of thirteen genes associated with this pathway, validated through NCBI BLAST tool . These identified genes are crucial for various cellular functions, including growth, development, stress response, and signal transduction, all of which can influence alkaloid production .

Enzymes such as tyrosine aminotransferase (TyrAT) have been identified as key catalysts in the transamination of L-tyrosine, leading to precursors of benzylisoquinoline alkaloids (BIAs), which are upstream of thebaine and subsequently this compound . Expression profiling of these genes provides insights into their activity levels under different conditions, which is vital for understanding the regulation of the biosynthetic pathway and for optimizing production in engineered systems.

Network analysis techniques have been applied to visualize and understand the complex interactions among genes involved in alkaloid biosynthesis. Tools like STRING and Cytoscape are used to analyze gene interactions and construct molecular interaction networks . For the thebaine biosynthesis pathway, a protein-protein interaction (PPI) network was generated, consisting of 259 nodes and 9286 edges, illustrating the extensive connectivity within the pathway .

Key "hub genes" within this network are identified using tools like CytoHubba, indicating their central role in the biosynthetic process . Further analysis, including Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) enrichment analysis, helps to categorize the functions of these hub genes and their associated pathways. Metabolic processes are particularly pivotal for thebaine production, suggesting a broader role for the gene network beyond primary metabolite synthesis .

Cluster analysis, performed with tools like CytoCluster, further emphasizes the relevance of amino acid biosynthesis, confirming the link between primary and secondary metabolites . Additionally, promoter region analysis of hub genes has indicated the potential involvement of signal transduction in thebaine production. The identification of 40 microRNAs (miRNAs) targeting these hub genes suggests their potential as novel biomarkers or target genes for modulating the thebaine biosynthesis pathway, which would have implications for the production of downstream compounds like this compound .

Reactivity and Derivatization Chemistry of Thebainone

Carbon Skeleton Rearrangements (e.g., to Metathebainone)

Carbon skeleton rearrangements are a notable aspect of this compound's chemistry, particularly in its formation from thebaine and its interconversion with isomers. This compound-A and metathis compound are distinct products formed during the reduction of thebaine, with metathis compound specifically arising from a rearrangement of the carbon scaffold.

A proposed mechanism for the formation of metathis compound (42) and this compound-A (41) from thebaine (4) involves several steps. Initially, the enol ether group of the hydrochloric salt of thebaine undergoes hydrolysis. This is followed by a rearrangement step that includes the heterolysis of the C5-O bond, an electron shift, and an anionotropic rearrangement of the ethanamine side-chain from C13 to C14. The intermediate then stabilizes through proton loss or transmission, leading to the formation of metathis compound via the saturation of the Δ7,8 double bond. This rearrangement can be induced under acidic conditions, such as the reduction of thebaine with stannous chloride (SnCl2) in concentrated hydrochloric acid. Depending on the reaction conditions, this process can yield either this compound (with an unrearranged carbon skeleton) or metathis compound, which is the parent compound of the meta series and involves skeletal rearrangement. Lewis acids can also mediate skeletal rearrangements of all-carbon spiro skeletons.

Functional Group Transformations

The functional groups present in this compound—a ketone, a hydroxyl group, and a double bond—each offer distinct sites for chemical modification.

Ketone Group: The ketone moiety in this compound is amenable to reduction. For instance, in the total synthesis of this compound A, the ketone group was protected as a ketal before a lithium aluminum hydride (LiAlH4) reduction, with subsequent acidic deprotection to regenerate the ketone. The reduction of a carbonyl group is a key step in transformations involving the six-membered ring. Additionally, the alpha hydroxylation of a ketone, which involves adding a hydroxyl group to the carbon atom adjacent to the carbonyl, can be achieved using oxidizing agents like hydrogen peroxide.

Hydroxyl Group: The hydroxyl group of this compound can undergo various transformations, notably through the Mitsunobu reaction. This reaction is a powerful tool for converting an alcohol into an ester, typically proceeding with an inversion of stereochemical configuration. It exhibits chemoselectivity, reacting specifically with alcoholic hydroxyl groups under mild conditions, with primary alcohols generally reacting faster than secondary ones. The Mitsunobu reaction has been employed to replace hydroxyl groups with azido (B1232118) groups, leading to the formation of chiral inverted compounds.

Double Bond: As an alkene, the double bond within this compound's structure is a site for addition reactions, where a small molecule is incorporated across the double bond, converting a pi bond into two sigma bonds. While this compound itself possesses an α,β-unsaturated ketone, the reactivity of its double bond can be extrapolated from related compounds like thebaine, which undergoes Diels-Alder reactions involving its diene system. Stereoselective epoxidation of the double bond in an allylic alcohol has also been reported as a key step in related transformations.

Chemo- and Regioselective Reactions

The ability to selectively target specific functional groups or positions within the this compound molecule is critical for controlled derivatization.

Chemoselectivity: The Mitsunobu reaction is a prime example of a chemoselective transformation, as it reacts exclusively with alcoholic hydroxyl groups under mild conditions, even in the presence of other functionalities. In synthetic strategies, protective groups are often utilized to achieve chemoselectivity, such as protecting a ketone as a ketal to enable selective reduction of other groups in the molecule.

Regioselectivity: Achieving regioselectivity is a significant challenge and accomplishment in the synthesis of complex molecules like this compound derivatives. For instance, allylic oxidation can sometimes result in poor yields due to a lack of regioselectivity. However, regioselective deoxygenation has been successfully achieved in certain synthetic pathways. The intramolecular cycloaddition of nitrones is another reaction known to proceed in a regioselective manner, with the tether connecting the nitrone and alkene influencing the selectivity. In the context of thebaine (a related compound), Diels-Alder reactions with monosubstituted ethylene (B1197577) analogues show regio- and stereoselectivity on the β-face, attributed to the polarizing effect of the 6-OCH3 group on the diene system.

Synthesis of Structural Analogs for Research Purposes

This compound serves as a pivotal starting material and intermediate for the synthesis of a wide array of structural analogs, which are crucial for research, particularly in the development of new pharmaceutical compounds.

This compound is a key precursor for the synthesis of various pharmaceutical compounds, including analgesics. It has historically been utilized as a precursor to access important opioids such as morphine and codeine. Recent advancements in total synthesis highlight this compound A's significance as a building block for more intricate morphinan (B1239233) alkaloids. For example, Metz and co-workers reported a total synthesis of racemic this compound A, employing an intramolecular nitrone cycloaddition and a Heck cyclization as key steps.

Furthermore, the first asymmetric total synthesis of (−)-thebainone A was achieved by Dong's group, utilizing an enantioselective C-C bond activation and a C-O bond cleavage reaction. This "deconstructive" strategy allows for the efficient construction of complex fused-ring structures and quaternary stereocenters from simpler precursors. This compound A can be further transformed into codeine and morphine, underscoring its utility in accessing these natural products. The ongoing synthesis of this compound derivatives is essential for exploring their medicinal efficacy and understanding structure-activity relationships.

Thebainone As an Intermediate in Advanced Alkaloid Synthesis

Strategic Role in Morphine Total Synthesis

Thebainone A (PubChem CID: 11055653) has long been recognized as a crucial intermediate in the total synthesis of morphine (PubChem CID: 5288826). The seminal work by Gates established its importance in constructing the complex architecture of the morphine skeleton . More recently, significant advancements in asymmetric total synthesis have further underscored this compound A's strategic role.

Prior to this, in 2020, Metz and co-workers reported a racemic synthesis of this compound A in 22 steps, featuring an intramolecular nitrone cycloaddition and a Heck cyclization as key steps . These developments highlight this compound A as a central hub for accessing the morphinan (B1239233) core.

The efficiency and stereocontrol achieved in these syntheses, particularly the asymmetric approaches, are critical for the potential development of more practical and scalable routes to morphine.

Strategic Role in Codeine Total Synthesis

Similar to its role in morphine synthesis, this compound A (PubChem CID: 11055653) also serves as a strategic intermediate in the total synthesis of codeine (PubChem CID: 5284371). The common intermediate (compound 75) derived from the Dong group's deconstructive synthesis, which can be transformed into (−)-Thebainone A, is also a known precursor for the syntheses of both codeine and morphine . This demonstrates a convergent synthetic pathway where this compound A, or its direct precursors, can diverge to yield either alkaloid.

Furthermore, research has explored the direct conversion of codeine to this compound-A and dihydrothis compound (B1240107), indicating a close chemical relationship and the potential for interconversion or strategic positioning of this compound within the synthetic landscape of these alkaloids. The ability to access the codeine skeleton via this compound A underscores its versatility and importance in constructing the fundamental morphinan scaffold required for codeine.

Development of Synthetic Routes to Other Semisynthetic Opioid Analogs via this compound

The strategic importance of this compound (PubChem CID: 11055653) extends to the development of synthetic routes for a wide array of semisynthetic opioid analogs. While this compound itself is a direct precursor to the core structures of morphine and codeine, these natural opioids, particularly thebaine (PubChem CID: 5324289) and oripavine (PubChem CID: 5462306), serve as industrial precursors for numerous semisynthetic derivatives. By providing efficient access to the fundamental morphinan skeleton, this compound effectively acts as a crucial entry point for the subsequent diversification into a broader spectrum of pharmacologically active compounds.

For instance, thebaine can be industrially converted into compounds such as hydrocodone (PubChem CID: 5284569), hydromorphone, oxycodone (PubChem CID: 5284603), oxymorphone, nalbuphine, naloxone (B1662785) (PubChem CID: 5284596), naltrexone (B1662487) (PubChem CID: 5360515), buprenorphine (PubChem CID: 644073), and etorphine (PubChem CID: 644209). Oripavine, a major metabolite of thebaine, is also a precursor to potent semisynthetic compounds like etorphine and buprenorphine.

The ability to synthesize this compound enantioselectively and efficiently, as demonstrated by recent research, means that the core structure it provides can be elaborated upon to create novel opioid analogs with potentially modified pharmacological profiles. This strategic intermediate thus facilitates the exploration and development of new therapeutic agents within the complex chemical space of morphinan alkaloids.

Table 1: Key Compounds and their PubChem CIDs

Compound NamePubChem CID
This compound11055653
Morphine5288826
Codeine5284371
Thebaine5324289
Oripavine5462306
Etorphine644209
Buprenorphine644073
Hydrocodone5284569
Oxycodone5284603
Naloxone5284596
Naltrexone5360515

Table 2: Summary of this compound A Asymmetric Total Synthesis (Dong Group, 2021)

Key StepMethod/CatalystEnantioselectivityOverall Yield (Routes 1 & 2)Total Steps (Routes 1 & 2)
Fused A/B/C rings & Quaternary CenterAsymmetric Rh-catalyzed "cut-and-sew" transformationUp to 99.5:0.5 er4.7% and 7.2%13 and 14 steps
Piperidine ring constructionC-O bond cleavage with BBr₃, C-N bond formation with sodium naphthalenideN/AN/AN/A

Analytical Methodologies in Thebainone Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating thebainone from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the isolation and quantification of this compound and related alkaloids. HPLC has been employed for the detection and quantification of thebaine and other related opiate derivatives . Researchers have used HPLC to analyze thebaine samples, identify impurities, and determine their purity . In the context of this compound A, chiral HPLC has been used to determine enantiomeric ratios, indicating its utility in assessing the stereochemical purity of synthesized compounds . HPLC systems, such as the Agilent 1100 Series Capillary HPLC with a diode array, are commonly used for such analyses . The method involves injecting a sample into the HPLC system, with analysis often carried out at specific wavelengths, for instance, using a UV (photo diode array, PDA) detector . Calibration curves for related compounds like codeine and morphine have been established using HPLC-DAD (Diode Array Detector), demonstrating its quantitative capabilities .

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the qualitative analysis of this compound, particularly for identifying unknown compounds and impurities within samples . GC-MS is capable of separating and quantifying samples with multiple chemical components and complex matrices, and it is highly valuable for identifying unknown compounds . For thebaine, GC-MS analysis has been performed using columns like VF-5MS, with helium as the carrier gas . The technique involves specific temperature programs for vaporization and separation of alkaloids, followed by mass spectrometry detection . GC-MS data, including retention time, molecular weight, and mass spectra, can be retrieved and used for spectral library searches, enabling the unique identification of molecules . This method has been applied to detect and characterize thebaine as a urinary marker of opium use, demonstrating its specificity and sensitivity for qualitative purposes . While GC-MS is highly effective, distinguishing between structural isomers can be challenging, a limitation that can be addressed by complementary techniques like GC-IRD .

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its derivatives. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) experiments are routinely employed to assign signals to specific groups within the molecule, revealing information about the number and environment of protons and carbons . For instance, ¹H NMR spectra for thebaine have been obtained in various solvent ratios to study its behavior . NMR spectroscopy is critical for confirming the structures of synthesized compounds and identifying impurities . The Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments in ¹³C NMR are particularly useful for determining the multiplicity of carbon signals, aiding in straightforward signal assignment and structural elucidation .

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and to confirm its structure. IR spectra provide characteristic absorption bands corresponding to specific bonds and functional groups . For example, IR spectra of related compounds have indicated the presence of phenolic hydroxyl, α,β-unsaturated carbonyl, conjugated double bonds, and methoxyl groups . Studies have utilized IR spectroscopy to confirm the structure of synthesized products, such as β-thebainone-A, and to analyze hydroxyl and carbonyl groups . The disappearance of certain bands in the 1600-1700 cm⁻¹ region after hydrogenation, as observed for related compounds, can indicate the saturation of double bonds and conversion of carbonyl to hydroxyl groups .

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and analyzing its fragmentation patterns, which provides valuable structural information. When coupled with chromatographic techniques like GC (GC-MS) or LC (LC-MS/MS), MS can ionize eluted compounds, separate ions based on their mass-to-charge ratios (m/z), and measure their intensities . This allows for the determination of molecular masses and provides structural insights through characteristic fragmentation patterns . For thebaine and related alkaloids, molecular ion peaks and fragmentation pathways have been analyzed using tandem MS . MS analysis can detect even trace amounts of desired products and is essential for identifying impurities based on their fragmentation patterns and molecular weights .

Infrared (IR) Spectroscopy

Advanced Detection and Quantification in Complex Research Matrices

Advanced analytical methodologies are crucial for the precise detection and quantification of this compound in diverse and complex research matrices. These matrices can range from biological samples, such as urine, to plant extracts from Papaver somniferum L. (opium poppy). The complexity of these samples necessitates robust sample preparation coupled with highly sensitive and selective instrumental techniques, predominantly involving chromatography and mass spectrometry.

Sample Preparation and Extraction

Effective sample preparation is a prerequisite for accurate analysis of this compound in complex matrices, aiming to isolate the analyte from interfering substances and concentrate it for detection. For biological samples like urine, solid-phase extraction (SPE) methods have been employed to prepare specimens for subsequent analysis of alkaloids such as thebaine, a related compound . In studies involving the analysis of codeine and its potential degradation products, including this compound-A, aqueous solutions at varying pH levels were subjected to extraction using mixtures of dichloromethane/isopropanol, followed by ethyl acetate (B1210297) . The organic layers were then further processed, including extraction with hydrochloric acid and subsequent basification and re-extraction .

For plant-derived samples, the extraction of compounds like thebaine from dry capsules of opium poppy typically involves methods such as high-performance liquid chromatography (HPLC) for purification after initial extraction . General plant extraction techniques often include sonification, heating under reflux, or Soxhlet extraction, utilizing solvents like methanol, ethanol, ethyl acetate, or dichloromethane, depending on the polarity of the target compound . These initial extraction steps are critical for obtaining a concentrated and cleaner sample suitable for advanced detection methods.

Chromatographic Techniques

Chromatography plays a pivotal role in separating this compound from other compounds within complex mixtures before detection. High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation and quantification of various compounds, including alkaloids . Research has demonstrated the application of HPLC with diode array detection (HPLC-DAD) for the detection and quantification of thebaine and related alkaloid derivatives, indicating its suitability for similar morphinan (B1239233) compounds like this compound .

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique frequently applied in the analysis of alkaloids. It has been used for the detection of this compound-A in urine samples, particularly after derivatization (e.g., TMS derivatization) to enhance volatility and thermal stability . GC-MS assays for related compounds like thebaine have demonstrated linearity over a range of 1-100 ng/mL and a limit of detection (LOD) of 0.5 ng/mL, showcasing its sensitivity for trace analysis in biological fluids .

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering benefits such as reduced solvent consumption and faster separation times, making it suitable for high-throughput research applications .

Mass Spectrometry Applications

Mass spectrometry (MS) techniques are indispensable for the definitive identification and accurate quantification of this compound due to their high sensitivity and specificity. Electron Ionization (EI) mass spectrometry, typically coupled with GC, is used for compound characterization, although the molecular ion may not always be detectable for some complex molecules . Chemical Ionization (CI) mass spectrometry can also be employed for molecular weight confirmation .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valued for its ability to analyze non-volatile and thermally labile compounds and for its enhanced specificity in complex matrices . LC-MS/MS assays have been developed for the detection of thebaine in urine, demonstrating its capability to detect the compound for extended periods (up to 72 hours) after consumption of poppy seeds . This tandem approach allows for fragmentation of the precursor ion, providing characteristic product ions that confirm the identity of the analyte and minimize matrix interferences, thereby improving quantification accuracy in challenging research matrices .

Integrated Analytical Approaches and Research Findings

The combination of advanced chromatographic separation with highly sensitive mass spectrometric detection forms the cornerstone of modern this compound research. These integrated approaches allow for the detection and quantification of this compound even at low concentrations within complex biological and plant-derived samples.

Research findings often detail the performance characteristics of these analytical methods. For instance, studies on thebaine analysis in urine by GC-MS reported a linear response range and a low limit of detection, crucial for distinguishing between different sources of opiate exposure . Similarly, LC-MS/MS methods for thebaine have shown high sensitivity and specificity in urine, enabling its detection for up to 72 hours post-consumption .

An example of analytical method performance for related alkaloids, which can be indicative of the capabilities for this compound, is presented in Table 1.

Table 1: Representative Analytical Performance Characteristics for Alkaloids in Complex Matrices (Illustrative Data) (Note: This table is designed to be interactive in a digital format, allowing users to filter or sort data.)

Analytical MethodAnalyte (Example)MatrixLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Extraction MethodReference
GC-MSThebaineUrine1 - 1000.5Solid-Phase Extraction
LC-MS/MSThebaineUrineNot specifiedHighly sensitiveNot specified
GC-MSThis compound-AUrineNot specifiedNot specifiedLiquid-Liquid Extraction
HPLC-UVPsychotropic DrugsPlasma5 - 30001.0 - 1.5Tandem Dispersive Liquid-Liquid Microextraction

The application of these advanced techniques extends to the study of this compound's synthesis and transformations, where precise analytical control is necessary to characterize reaction products and monitor yields . For instance, the synthesis of this compound A has been achieved enantioselectively, with chiral HPLC used to determine enantiomeric ratios, highlighting the precision required in synthetic research .

Molecular and Cellular Biological Studies of Thebainone Non Human Contexts

In Vitro Receptor Binding Affinity Studies

In vitro receptor binding affinity studies are crucial for characterizing the interaction of a compound with specific receptors, such as opioid receptor subtypes. These studies typically employ radioligand binding assays, which are considered a gold standard for measuring ligand affinity due to their robustness and sensitivity.

Interaction with Opioid Receptor Subtypes (e.g., Mu, Delta, Kappa) in Cell-Based Assays

Opioid receptors (mu [MOR], delta [DOR], and kappa [KOR]) are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous opioid peptides and exogenous opioid drugs. Cell-based assays, often utilizing Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably or transiently transfected with human or rodent recombinant opioid receptors, are commonly employed to assess the binding affinity of compounds like thebainone.

Standard radioligands used for these assays include [3H]-DAMGO (PubChem CID: 5462471) for the mu-opioid receptor, [3H]-DPDPE (PubChem CID: 104787) or [3H]-deltorphin-2 for the delta-opioid receptor, and [3H]-U-69,593 (PubChem CID: 105104) for the kappa-opioid receptor.

Ligand Displacement and Saturation Binding Methodologies

Two primary methodologies are used in radioligand binding assays: competitive (ligand displacement) binding and saturation binding.

Competitive Binding Assays: In competitive binding assays, varying concentrations of the unlabeled test compound (e.g., this compound) are incubated with a fixed concentration of a radiolabeled ligand specific for the receptor of interest. The ability of the unlabeled compound to displace the bound radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (K_i) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand and its concentration. [19 from previous step] This method provides a measure of the compound's relative affinity for the receptor.

Saturation Binding Assays: Saturation binding assays are used to determine the total number of binding sites (Bmax) in a tissue or cell preparation and the dissociation constant (Kd) of the radioligand for the receptor. This involves incubating increasing concentrations of the radioligand with the receptor preparation to directly measure the level of receptor binding at equilibrium.

These methodologies provide fundamental data for understanding how a compound interacts with its target receptors, although specific published data for this compound in these assays are limited.

Enzymatic Modification and Degradation Pathways (Excluding Human Metabolism)

This compound is a key intermediate in the biosynthesis of morphinan (B1239233) alkaloids in plants, particularly Papaver somniferum (opium poppy), and can also be formed through enzymatic and chemical transformations of other alkaloids.

Formation from Thebaine: this compound-A (a synonym for this compound) can be produced by the reduction of thebaine (PubChem CID: 5324270) using various methods, including chemical reduction with stannous chloride or zinc under alkaline conditions. In plant cell cultures, such as Papaver somniferum and Mahonia nervosa, this compound has been identified as a metabolite formed from thebaine, indicating the presence of enzymes capable of cleaving the enol ether of thebaine.

Microbial Biotransformation: Microorganisms, including various fungi (e.g., Cunninghamella echinulata, Mucor piriformis, Trametes sanguinea) and bacteria (e.g., Bacillus sp.), are known for their ability to biotransform natural products, including morphine alkaloids. While many studies focus on the microbial conversion of thebaine into other compounds like codeine (PubChem CID: 5284373) and morphine (PubChem CID: 5284607), this compound itself can be a product or an intermediate in these pathways. For instance, certain fungal strains can N-demethylate thebaine, and some biotransformation processes of thebaine have been shown to yield this compound as a metabolite. However, detailed enzymatic degradation pathways where this compound is the primary substrate, leading to its breakdown into simpler molecules in non-human biological systems, are not extensively documented in the provided literature.

Investigation of Cellular Mechanisms (in non-human cellular models, at a molecular level)

Studies investigating the cellular mechanisms of opioid ligands in non-human cellular models typically focus on the downstream signaling pathways activated upon receptor binding. These include G-protein coupling and beta-arrestin recruitment, which are critical for mediating cellular responses and receptor regulation.

G-Protein Coupling: Opioid receptors are GPCRs that primarily couple to inhibitory G_i/G_o proteins. Activation of these receptors by agonists leads to the dissociation of the G-protein heterotrimer (Gα and Gβγ subunits), which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibition of cAMP production is a common readout in functional assays, such as the [35S]GTPγS binding assay or cAMP accumulation assays, performed in transfected cell lines (e.g., CHO or HEK293 cells expressing opioid receptors). [4, 19, 20 from previous step, 33, 34, 35] While these assays are widely used for other opioid ligands, specific data detailing this compound's direct effects on G-protein activation or cAMP modulation in non-human cellular models are not explicitly provided in the search results.

Beta-Arrestin Recruitment: Beyond G-protein signaling, GPCRs also engage with beta-arrestins, which play roles in receptor desensitization, internalization, and G-protein-independent signaling pathways. Beta-arrestin recruitment assays, such as those utilizing luminescence-based or fluorescence-based technologies (e.g., PathHunter, NanoBiT, BRET), measure the translocation of beta-arrestins to the activated receptor at the plasma membrane. [11, 13, 20 from previous step, 25, 27] The kinetics and extent of beta-arrestin recruitment can vary between ligands, contributing to the concept of "biased agonism." [4, 5, 20 from previous step, 25] Although the general methodologies for studying beta-arrestin recruitment are well-established for opioid receptors, direct experimental data demonstrating this compound's specific effects on beta-arrestin recruitment in non-human cellular models are not found in the current search results.

Q & A

How can researchers accurately determine the structural configuration of Thebainone using spectroscopic methods?

Level : Basic
Methodological Answer :
The structural elucidation of this compound requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to identify proton environments and carbon frameworks. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles for crystalline derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, while tandem MS (MS/MS) clarifies fragmentation patterns .
    Best Practice: Cross-validate results with literature data and computational modeling (e.g., DFT calculations) to resolve ambiguities .

What experimental approaches are recommended for optimizing the synthetic yield of this compound in laboratory settings?

Level : Intermediate
Methodological Answer :
Synthetic optimization involves systematic parameter testing:

  • Factorial Design : Use a 2k^k factorial design to assess variables (e.g., temperature, catalyst loading, solvent polarity) and identify synergistic effects .
  • Response Surface Methodology (RSM) : Model interactions between critical parameters to predict optimal conditions .
  • In-line Analytics : Employ techniques like HPLC or IR spectroscopy for real-time reaction monitoring .
    Key Consideration: Prioritize reproducibility by documenting solvent purity, catalyst batches, and inert atmosphere conditions .

How should researchers address contradictions in reported pharmacological activities of this compound across different studies?

Level : Advanced
Methodological Answer :
Resolving data contradictions requires:

  • Systematic Review : Aggregate data from peer-reviewed studies and categorize findings by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
  • Methodological Auditing : Compare protocols for variations in solvent systems (e.g., DMSO concentration), positive controls, or endpoint measurements that may skew results .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables .
    Critical Step: Validate biological activity through orthogonal assays (e.g., gene expression profiling alongside receptor-binding studies) .

What strategies are effective for isolating this compound from complex natural matrices while minimizing co-eluting impurities?

Level : Intermediate
Methodological Answer :
Isolation strategies include:

  • Chromatographic Techniques : Use preparative HPLC with gradient elution or countercurrent chromatography (CCC) for high-purity separation .
  • Derivatization : Introduce polar groups (e.g., acetylation) to improve resolution in nonpolar solvents .
  • LC-MS-Guided Fractionation : Combine liquid chromatography with mass spectrometry to target specific m/z values and reduce false positives .
    Note: Characterize impurities via 1^1H NMR and HRMS to confirm structural uniqueness .

How can researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomal assays?

Level : Advanced
Methodological Answer :
Design considerations include:

  • Microsomal Incubation Conditions : Optimize NADPH concentration, incubation time, and protein content to avoid saturation artifacts .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and compare retention times with synthetic standards .
  • Kinetic Analysis : Calculate intrinsic clearance (CLint_{int}) using substrate depletion curves and Michaelis-Menten modeling .
    Validation: Include positive controls (e.g., testosterone for CYP3A4 activity) to confirm assay reliability .

What frameworks are suitable for evaluating the novelty and feasibility of this compound-related research questions?

Level : Basic
Methodological Answer :
Apply the FINER criteria :

  • Feasible : Ensure access to instrumentation (e.g., NMR, LC-MS) and sufficient sample quantities .
  • Novel : Conduct a patent and literature review to identify gaps (e.g., unexplored derivatives or mechanisms) .
  • Ethical : Adhere to institutional guidelines for handling controlled substances .
  • Relevant : Align with broader goals (e.g., opioid analog research or biosynthesis pathways) .

How can computational methods enhance the prediction of this compound’s physicochemical properties?

Level : Intermediate
Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., AMBER) .
  • Docking Studies : Use AutoDock Vina to model interactions with opioid receptors and prioritize analogs for synthesis .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .
    Validation: Compare predictions with experimental data to refine computational models .

What analytical approaches are recommended for resolving batch-to-batch variability in this compound synthesis?

Level : Advanced
Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability via supplier audits .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Multivariate Analysis (MVA) : Use PCA or PLS models to correlate process parameters (e.g., stirring rate, pH) with impurity profiles .
    Documentation: Maintain detailed batch records for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.